molecular formula C12H24N2O2 B1399743 Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate CAS No. 1361396-89-5

Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate

Cat. No. B1399743
M. Wt: 228.33 g/mol
InChI Key: XEDCFYKXFOXJOD-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . The compound contains a total of 40 bonds, including 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5/h9H,6-8,13H2,1-5H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate is a liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Scientific Research Applications

Synthon for Piperidine Derivatives

Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is used to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for the preparation of diverse piperidine derivatives. This application is significant in the synthesis of various piperidine-based compounds (Moskalenko & Boev, 2014).

Stereoselective Synthesis of Fused Piperidine Derivatives

Another application involves the synthesis of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which undergo cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This process is important for creating stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).

Intermediate in Biotin Synthesis

Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, synthesized from L-cystine, is a key intermediate in the natural product Biotin. This process is essential in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Synthesis of Medicinally Significant Candidates

The compound (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, derived from L-Serine, is used in the synthesis of medicinally significant candidates. This process involves several steps including Boc protection and Swern Oxidation (Khadse & Chaudhari, 2015).

Synthesis of Jak3 Inhibitor

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor, CP-690550. This synthesis process involves several steps starting from 4-methylpyridinium (Xin-zhi, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5/h9H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDCFYKXFOXJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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